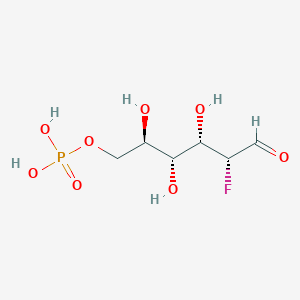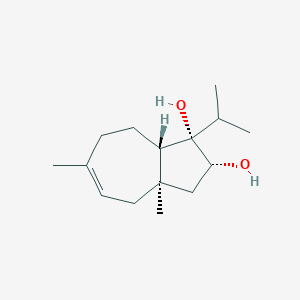
(1S,2R,3aR,8aS)-3a,6-dimethyl-1-propan-2-yl-2,3,4,7,8,8a-hexahydroazulene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R,3aR,8aS)-3a,6-dimethyl-1-propan-2-yl-2,3,4,7,8,8a-hexahydroazulene-1,2-diol is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Scientific Research Applications
Chemical Reactions and Syntheses
- (1S,2R,3aR,8aS)-3a,6-dimethyl-1-propan-2-yl-2,3,4,7,8,8a-hexahydroazulene-1,2-diol and related compounds are involved in various chemical reactions. For instance, 2-Aminoazulene reacts with electron-deficient acetylenes to produce various azulene derivatives, highlighting the reactivity of azulene-based compounds (Abe, 1991).
- Synthesis methods have been developed to create dimethyl azulenes, a category to which our compound belongs, illustrating the interest in such compounds in organic chemistry (Fallahpour & Hansen, 1992).
Medical and Pharmacological Research
- Research has explored the analgesic activity of hexahydro-2H-chromenes, which are structurally related to the compound . This study demonstrates the broader application of such compounds in medical research, particularly in developing new analgesics (Il’ina et al., 2020).
Coordination Chemistry
- Studies have also delved into the metal complexation capabilities of similar compounds. This opens avenues for their use in coordination chemistry and possibly in catalysis, given their structural and electronic properties (Jones et al., 2013).
Spectroscopy and Mass Spectrometry
- The compound's isomers have been characterized using atmospheric pressure chemical ionization and multi-stage mass spectrometry, indicating its significance in analytical chemistry for understanding stereoisomers (Cristoni et al., 2000).
properties
CAS RN |
105772-90-5 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
(1S,2R,3aR,8aS)-3a,6-dimethyl-1-propan-2-yl-2,3,4,7,8,8a-hexahydroazulene-1,2-diol |
InChI |
InChI=1S/C15H26O2/c1-10(2)15(17)12-6-5-11(3)7-8-14(12,4)9-13(15)16/h7,10,12-13,16-17H,5-6,8-9H2,1-4H3/t12-,13+,14+,15-/m0/s1 |
InChI Key |
WBVHJGBFCZGJRZ-YJNKXOJESA-N |
Isomeric SMILES |
CC1=CC[C@@]2(C[C@H]([C@@]([C@H]2CC1)(C(C)C)O)O)C |
SMILES |
CC1=CCC2(CC(C(C2CC1)(C(C)C)O)O)C |
Canonical SMILES |
CC1=CCC2(CC(C(C2CC1)(C(C)C)O)O)C |
synonyms |
CAF 603 CAF-603 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,3S,5Z)-5-[(2Z)-2-[(1R,3aS,7aR)-1-[(E,2R,6S)-6,7-dihydroxy-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B217832.png)


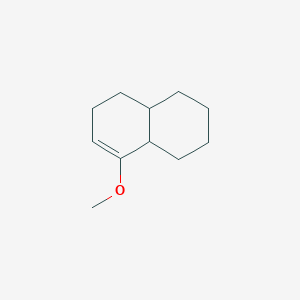

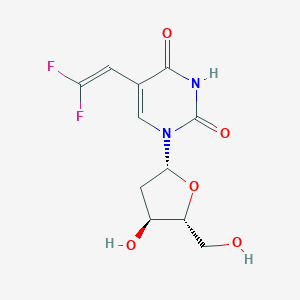
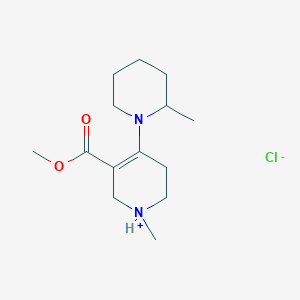

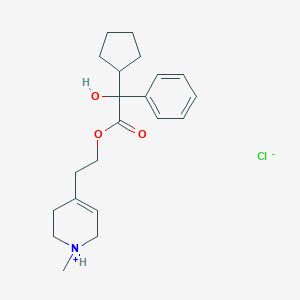
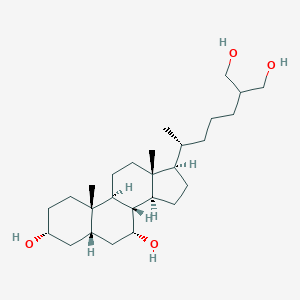

![5-[1-Carboxy-2-(trimethylazaniumyl)ethoxy]-5-oxopentanoate](/img/structure/B217895.png)
![N-[(E)-[(2E,4E)-undeca-2,4-dienylidene]amino]nitrous amide](/img/structure/B217929.png)
